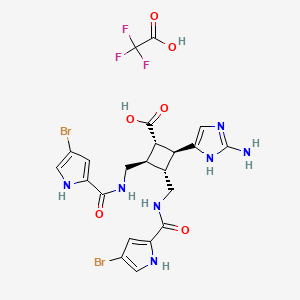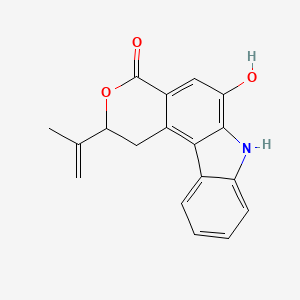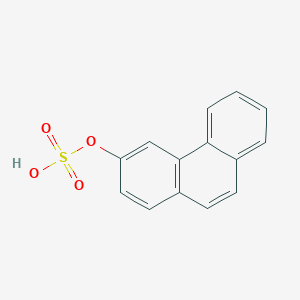![molecular formula C40H48O12S4 B1243988 4-tert-Butylsulfonylcalix[4]arene CAS No. 204190-49-8](/img/structure/B1243988.png)
4-tert-Butylsulfonylcalix[4]arene
Übersicht
Beschreibung
4-tert-Butylsulfonylcalix4arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. This compound is characterized by the presence of tert-butylsulfonyl groups at the para positions of the phenolic units. Calixarenes, including 4-tert-Butylsulfonylcalix4arene, are known for their ability to form host-guest complexes, making them valuable in various fields such as supramolecular chemistry, materials science, and environmental science .
Wirkmechanismus
Target of Action
The primary targets of 4-tert-Butylsulfonylcalix4arene are a variety of paramagnetic transition and lanthanide metals . The compound’s tetraphenolic lower-rim in the cone conformation is ideal for binding these metals .
Mode of Action
The mode of action of 4-tert-Butylsulfonylcalix4arene involves the formation of an adjustable cavity from two molecules of the compound for the complexation of one alkaline earth metal ion . The size of this adjustable cavity changes depending on the ion within an appropriate range .
Biochemical Pathways
The biochemical pathways affected by 4-tert-Butylsulfonylcalix4
Pharmacokinetics
The pharmacokinetics of 4-tert-Butylsulfonylcalix4arene, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the available literature
Result of Action
The result of the action of 4-tert-Butylsulfonylcalix4arene is the formation of complexes with various metals . These complexes can be used as metalloligands in the synthesis of polymetallic clusters that have fascinating structural and magnetic properties .
Action Environment
The action of 4-tert-Butylsulfonylcalix4arene can be influenced by several environmental factors. For instance, the compound maintains excellent extraction ability for Cs (I) and Sr (II) under an irradiation dose of 1.0 × 10^4 1.1 × 10^6 Gy . Moreover, the main structure of the compound remains unchanged when the temperature is below 400 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylsulfonylcalix4arene typically involves the sulfonation of p-tert-butylcalix4arene. The process begins with the preparation of p-tert-butylcalix4arene, which is synthesized by the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The resulting calixarene is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of 4-tert-Butylsulfonylcalix4arene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-tert-Butylsulfonylcalix4arene undergoes various chemical reactions, including:
- Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
- Reduction: The sulfonyl groups can be reduced to thiols.
- Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions .
- Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
- Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
- Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst .
- Oxidation: Formation of sulfonic acids.
- Reduction: Formation of thiols.
- Substitution: Formation of various substituted calixarenes depending on the electrophile used .
Wissenschaftliche Forschungsanwendungen
4-tert-Butylsulfonylcalix4arene has a wide range of applications in scientific research:
- Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules. It is also employed in the synthesis of metal-organic frameworks and coordination polymers .
- Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs .
- Medicine: Explored for its use in the removal of toxic metals from biological systems and its potential as a therapeutic agent .
- Industry: Utilized in the extraction and separation of metal ions from industrial waste streams and in the development of sensors for detecting environmental pollutants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
- p-tert-Butylcalix4arene: Lacks the sulfonyl groups, making it less effective in forming certain host-guest complexes.
- p-tert-Butylthiacalix4arene: Contains sulfur atoms in place of oxygen atoms in the calixarene ring, offering different binding properties.
- p-tert-Butylsulfinylcalix4arene: Similar to 4-tert-Butylsulfonylcalix4arene but with sulfinyl groups instead of sulfonyl groups .
Uniqueness: 4-tert-Butylsulfonylcalix4arene is unique due to its enhanced ability to form stable host-guest complexes with a wide range of molecules and ions. The presence of sulfonyl groups increases its solubility in various solvents and improves its binding affinity compared to other calixarenes .
Eigenschaften
IUPAC Name |
5,11,17,23-tetratert-butyl-2,2,8,8,14,14,20,20-octaoxo-2λ6,8λ6,14λ6,20λ6-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O12S4/c1-37(2,3)21-13-25-33(41)26(14-21)54(47,48)28-16-23(39(7,8)9)18-30(35(28)43)56(51,52)32-20-24(40(10,11)12)19-31(36(32)44)55(49,50)29-17-22(38(4,5)6)15-27(34(29)42)53(25,45)46/h13-20,41-44H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLKLFFOYGXSKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)S(=O)(=O)C3=CC(=CC(=C3O)S(=O)(=O)C4=CC(=CC(=C4O)S(=O)(=O)C5=C(C(=CC(=C5)C(C)(C)C)S2(=O)=O)O)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466017 | |
| Record name | 4-tert-Butylsulfonylcalix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204190-49-8 | |
| Record name | 4-tert-Butylsulfonylcalix[4]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



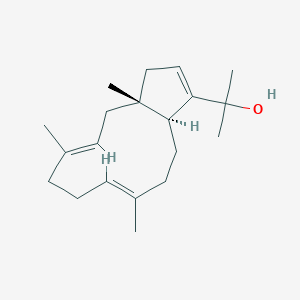

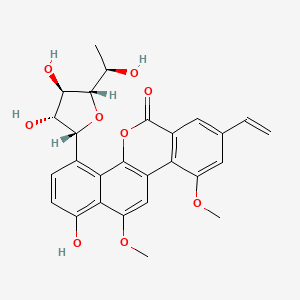
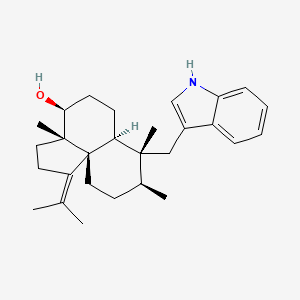
![[(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea](/img/structure/B1243913.png)
![(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide](/img/structure/B1243914.png)

![[(E)-dodec-5-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243917.png)
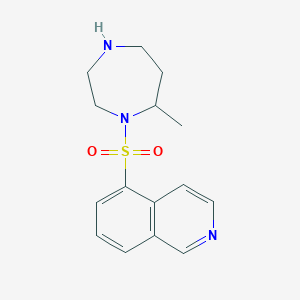
![(13S)-13-hydroxy-13-[(2S,3R)-3-isocyano-3-methyloxiran-2-yl]tridecanoic acid](/img/structure/B1243923.png)
